(1R,3S)-5-hydroxy-2-adamantanone
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Overview
Description
5-Hydroxy-2-adamantanone is a disubstituted derivative of adamantane, a compound known for its unique cage-like structure. This compound is characterized by its white crystalline powder form and has a molecular formula of C10H14O2 . It is a versatile starting material for synthesizing various 2,5- or 1,4-disubstituted adamantanes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hydroxy-2-adamantanone can be synthesized through several methods:
Disproportionation of 2-hydroxyadamantane: This method involves the chemical transformation of 2-hydroxyadamantane into 5-hydroxy-2-adamantanone.
Oxidation of 2-adamantanone: This method uses oxidizing agents to convert 2-adamantanone into 5-hydroxy-2-adamantanone.
Biocatalytic synthesis: A synthetic approach using P450cam (CYP101A1; a camphor monooxygenase) coupled with NADH regeneration as an oxidation biocatalyst has been reported.
Industrial Production Methods: While specific industrial production methods are not detailed, the biocatalytic synthesis approach suggests potential for scalable production due to its efficiency and specificity .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2-adamantanone undergoes various chemical reactions, including:
Oxidation: Conversion of 2-adamantanone to 5-hydroxy-2-adamantanone.
Substitution: The hydroxyl group can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions:
Oxidizing agents: Used in the oxidation of 2-adamantanone.
Biocatalysts: Such as P450cam for biocatalytic synthesis.
Major Products:
Disubstituted adamantanes: Various 2,5- or 1,4-disubstituted adamantanes can be synthesized from 5-hydroxy-2-adamantanone.
Scientific Research Applications
5-Hydroxy-2-adamantanone has several applications in scientific research:
Mechanism of Action
The mechanism by which 5-hydroxy-2-adamantanone exerts its effects involves its unique structure, which allows it to participate in various chemical reactions. The molecular targets and pathways involved are primarily related to its ability to undergo oxidation and substitution reactions, making it a valuable intermediate in the synthesis of more complex molecules .
Comparison with Similar Compounds
2-Adamantanone: A precursor in the synthesis of 5-hydroxy-2-adamantanone.
2-Hydroxyadamantane: Another precursor used in the disproportionation method.
1-Adamantanol: A related compound with similar structural features.
Uniqueness: 5-Hydroxy-2-adamantanone stands out due to its specific hydroxyl and ketone functional groups, which provide unique reactivity and versatility in synthetic applications .
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R,3S)-5-hydroxyadamantan-2-one |
InChI |
InChI=1S/C10H14O2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-8,12H,1-5H2/t6?,7-,8+,10? |
InChI Key |
TZBDEVBNMSLVKT-VZCHMASFSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@@H](C2=O)CC1C3)O |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)O |
Origin of Product |
United States |
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